molecular formula C4H8NNaO2 B1260954 Sodium 4-aminobutyrate CAS No. 6610-05-5

Sodium 4-aminobutyrate

Cat. No. B1260954
CAS RN: 6610-05-5
M. Wt: 125.1 g/mol
InChI Key: MJGIKHNOXNRIHX-UHFFFAOYSA-M
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Description

Sodium 4-aminobutyrate, also known as γ-Aminobutyric acid (GABA), is the chief inhibitory neurotransmitter in the developmentally mature mammalian central nervous system . Its principal role is reducing neuronal excitability throughout the nervous system . It is also known to regulate the immune system .


Synthesis Analysis

The enzymatic synthesis of nylon precursors by 4-aminobutyrate aminotransferase and 6-oxohexanoate dehydrogenase has been studied . 4-Aminobutyrate aminotransferase was utilized to mediate the reactions between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid with the aid of pyridoxal 5’-phosphate and amine donor/acceptor . The optimum condition resulted in 78% yield for the reaction from 6-oxohexanoic acid to 6-aminocaproic acid .


Molecular Structure Analysis

Structural analysis on the active site of the 4-aminobutyrate aminotransferase docked with a range of amine donors implicates the optimal donor is glutamate . This suggests enzyme engineering possibilities for more readily available donors to facilitate the industrial application of the process .


Chemical Reactions Analysis

4-Aminobutyrate aminotransferase helps facilitate a reaction that moves an amine group from GABA to 2-oxoglutarate, and a ketone group from 2-oxoglutarate to GABA . This produces succinate semialdehyde and L-glutamate .


Physical And Chemical Properties Analysis

Sodium 4-aminobutyrate has a molecular formula of C4H8NNaO2 and a molecular weight of 125.10 . It has a melting point of 271 °C .

Scientific Research Applications

Nutritional Management in Urea Cycle Disorders

Sodium 4-aminobutyrate, specifically sodium phenylbutyrate, plays a role in the nutritional management of urea cycle disorders. It helps create alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which is then excreted in the urine. This therapy can influence the metabolism of branched-chain amino acids in patients, which has implications for protein restriction and amino acid supplementation (Scaglia, 2010).

Cystic Fibrosis Treatment

Sodium 4-phenylbutyrate (Buphenyl, 4PBA) has been used in clinical trials for cystic fibrosis patients. It has shown potential in inducing epithelial CFTR function in individuals homozygous for deltaF508-CFTR, a genetic mutation associated with cystic fibrosis. This suggests its role in partially restoring CFTR function and improving symptoms in cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

Treatment in Sickle Cell Anemia

Sodium 4-phenylbutyrate has been observed to increase fetal hemoglobin (HbF) production in sickle cell anemia patients. This was evident from a study where subjects treated with this compound showed a rapid increase in F-reticulocytes and HbF levels. This suggests its potential use in managing sickle cell disease (Dover, Brusilow, & Charache, 1994).

Impact on Branched-Chain Amino Acids

Treatment with sodium phenylbutyrate can result in lower plasma levels of branched-chain amino acids (BCAAs) in patients with urea cycle disorders. This effect is specific to BCAAs, as levels of other essential amino acids are not altered by its use. Monitoring plasma BCAA levels is important in patients treated with sodium phenylbutyrate, as they are at increased risk for BCAA deficiency (Burrage et al., 2014).

Fibromyalgia Management

Sodium oxybate, derived from sodium 4-aminobutyrate, has shown efficacy in reducing pain, fatigue, and sleep disturbance in fibromyalgia patients. It resulted in significant improvements in functionality, indicating its potential as a treatment option for fibromyalgia (Russell et al., 2011).

Mechanism of Action

In enzymology, 4-aminobutyrate transaminase, also called GABA transaminase or 4-aminobutyrate aminotransferase, or GABA-T, is an enzyme that catalyzes the chemical reaction: 4-aminobutanoate + 2-oxoglutarate ⇌ succinate semialdehyde + L-glutamate . Thus, the two substrates of this enzyme are 4-aminobutanoate (GABA) and 2-oxoglutarate. The two products are succinate semialdehyde and L-glutamate .

Future Directions

Butyrate is well known for its anti-inflammatory properties and has a range of immune system-related properties . The results of a study can potentially guide bioengineering experiments to design therapeutics/probiotics by manipulation of butyrate biosynthesis gene clusters in bacteria .

properties

IUPAC Name

sodium;4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIKHNOXNRIHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CN.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-12-2 (Parent)
Record name Sodium gamma-aminobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90216299
Record name Sodium 4-aminobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-aminobutyrate

CAS RN

6610-05-5
Record name Sodium gamma-aminobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-aminobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-aminobutyrate
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Record name SODIUM GAMMA-AMINOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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